
Fenofibric-d6 Acid
Übersicht
Beschreibung
Fenofibric-d6 Acid is a deuterated form of fenofibric acid, which is the active metabolite of fenofibrate, a lipid-regulating agentFenofibrate is widely used to reduce elevated levels of cholesterol and triglycerides in the blood, thereby helping to prevent cardiovascular diseases .
Wirkmechanismus
- Activation of PPAR-alpha leads to changes in gene transcription, affecting lipid metabolism and other related processes .
- Overall, these actions lead to decreased low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Fenofibric-d6 Acid, like its parent compound Fenofibric Acid, is a peroxisome proliferator-activated receptor alpha (PPARα) activator . It interacts with PPARα, PPARγ, and PPARδ, with EC50 values of 22.4 µM, 1.47 µM, and 1.06 µM respectively . This compound also inhibits the activity of COX-2 enzyme, with an IC50 value of 48 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARα, leading to the activation of this receptor . This activation alters lipid, glucose, and amino acid homeostasis, leading to decreased levels of low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function . For instance, a decrease in Cmax and AUC0-72 (3.63- and 1.85-fold, respectively) were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, where it has been shown to have a potent cholesterol-lowering effect
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, Fenofibric Acid . The absorption rate is significantly affected by the fat content of ingested food .
Subcellular Localization
Given its role as a PPARα activator, it is likely that it localizes to the nucleus where it can exert its effects on gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fenofibric-d6 Acid involves the incorporation of deuterium atoms into the fenofibric acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the phenoxy group and the subsequent introduction of the deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fenofibric-d6 Acid undergoes various chemical reactions, including:
Oxidation: Conversion to fenofibric acid derivatives.
Reduction: Formation of reduced forms of fenofibric acid.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of fenofibric acid, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cholesterol and Triglyceride Regulation
Fenofibric-d6 acid is primarily utilized in the management of dyslipidemia. It activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to significant reductions in low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. Clinical studies have demonstrated that the addition of fenofibric acid to statin therapy results in substantial improvements in lipid profiles:
- Reduction in Non-HDL-C : A study indicated a reduction of 9% in non-HDL-C after 52 weeks of treatment with fenofibric acid combined with moderate-dose statins .
- Improvement in ApoB Levels : The addition also led to a 9.8% reduction in apolipoprotein B levels .
Clinical Research Studies
Diabetic Macular Edema
this compound has been investigated for its effects on diabetic macular edema (DME). In a randomized controlled trial, subjects treated with fenofibric acid showed a decrease in total macula volume compared to placebo, alongside significant reductions in triglycerides and increases in HDL-C . Although the study suggested modest improvements, it highlighted the potential for fenofibric acid in managing complications associated with diabetes.
Analytical Chemistry
Internal Standard in LC-MS/MS
this compound is frequently employed as an internal standard in ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantifying fenofibric acid levels in biological samples. A validated method using this compound demonstrated rapid analysis times and high sensitivity, allowing for accurate pharmacokinetic studies . The detection limits were established over a wide concentration range, showcasing its utility in clinical pharmacology.
Biochemical Research
Mechanistic Studies
Research has shown that this compound influences lipid metabolism through its action on PPAR-alpha. This mechanism involves alterations in gene transcription related to lipid processing and energy metabolism . Studies utilizing this compound have elucidated its role in cellular processes and potential therapeutic applications for metabolic disorders.
Industrial Applications
Drug Development
The compound's properties are leveraged in the formulation of new lipid-regulating drugs. This compound’s stability and efficacy make it a candidate for developing advanced formulations aimed at enhancing bioavailability and therapeutic outcomes .
Summary Table of Applications
Application Area | Description | Key Findings/Results |
---|---|---|
Pharmacology | Treatment of dyslipidemia through PPAR-alpha activation | Significant reductions in LDL-C and triglycerides |
Clinical Research | Evaluation of effects on diabetic macular edema | Modest improvements in total macula volume |
Analytical Chemistry | Internal standard for LC-MS/MS quantification | High sensitivity and rapid analysis |
Biochemical Research | Mechanistic insights into lipid metabolism | Influences gene transcription related to lipid processing |
Industrial Applications | Development of new lipid-regulating drugs | Enhanced formulations for improved therapeutic outcomes |
Vergleich Mit ähnlichen Verbindungen
Fenofibrate: The parent compound of fenofibric acid, used for similar therapeutic purposes.
Gemfibrozil: Another fibrate used to reduce triglyceride levels.
Clofibrate: An older fibrate with similar lipid-lowering effects.
Uniqueness: Fenofibric-d6 Acid is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. This makes it a valuable tool in research and drug development .
Biologische Aktivität
Fenofibric-d6 acid, the deuterated form of fenofibric acid, is an active metabolite of fenofibrate, a lipid-regulating agent primarily used to treat dyslipidemia. This compound has garnered attention due to its biological activity, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist and its effects on lipid metabolism. This article delves into the biological activities of this compound, supported by data tables, case studies, and relevant research findings.
- CAS Number : 1092484-69-9
- Molecular Formula : CHClDO
- Molecular Weight : 324.789 g/mol
This compound primarily exerts its effects through the activation of PPARs, specifically PPARα, PPARγ, and PPARδ. The effective concentrations (EC50) for these receptors are as follows:
Receptor | EC50 (µM) |
---|---|
PPARα | 22.4 |
PPARγ | 1.47 |
PPARδ | 1.06 |
Additionally, fenofibric acid inhibits cyclooxygenase-2 (COX-2) with an IC50 of 48 nM, indicating its potential anti-inflammatory properties .
Lipid Metabolism Effects
This compound plays a critical role in lipid metabolism by promoting lipolysis and enhancing the clearance of triglyceride-rich lipoproteins from plasma. It achieves this by:
- Activating lipoprotein lipase.
- Reducing the production of apoprotein C-III, which inhibits lipoprotein lipase activity.
These actions lead to a decrease in triglycerides and an alteration in low-density lipoprotein (LDL) particle size from small, dense particles to larger, more buoyant forms that are catabolized more efficiently .
Case Studies and Clinical Trials
-
Combination Therapy with Statins :
A study demonstrated that adding fenofibric acid to moderate-dose statin therapy for 52 weeks resulted in significant improvements in lipid profiles: -
ACCORD Lipid Trial :
Although fenofibrate combined with statins showed some benefits in lipid management, it did not significantly reduce the risk of major cardiovascular events compared to statin monotherapy .
Pharmacokinetics
This compound is predominantly metabolized through conjugation with glucuronic acid rather than oxidative metabolism via cytochrome P450 enzymes. This characteristic minimizes drug-drug interactions commonly associated with other lipid-regulating agents . Its pharmacokinetic profile shows a high degree of serum protein binding (approximately 99%) and a volume of distribution around 70.9 L .
Eigenschaften
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661972 | |
Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092484-69-9 | |
Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the purpose of using Fenofibric-d6 Acid in this research?
A1: this compound serves as an internal standard in the ultra-performance liquid chromatography mass spectrometric (UPLC-MS/MS) method developed for quantifying fenofibric acid in human plasma [].
Q2: How does using this compound as an internal standard improve the accuracy of the analytical method?
A2: Internal standards like this compound are crucial for correcting variations during sample preparation and analysis. Since it's chemically similar to the analyte (fenofibric acid) but with a distinct mass difference, it's used to normalize the analyte signal. This minimizes errors caused by matrix effects, instrument fluctuations, and variations in injection volume, leading to more accurate and reliable quantification of fenofibric acid in plasma samples [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.